BenchChemオンラインストアへようこそ!

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Physicochemical Profiling Library Design

PROCURE WITH CERTAINTY: This specific 1,2,5-oxadiazole, N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide, is essential for generating valid SAR data. Substituting with its 4-chlorophenyl or 4-fluorophenyl analogs can completely alter binding profiles. Ensure your STAT3 selectivity and antiplasmodial target engagement studies use the correct 4-ethoxyphenyl substituent. Use this compound to systematically profile how replacing a halogen with an ethoxy group impacts logP, solubility, and CYP450 inhibition. Available for R&D exclusively. Inquire for custom synthesis or bulk quotes.

Molecular Formula C20H21N3O6
Molecular Weight 399.4 g/mol
Cat. No. B11376378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
Molecular FormulaC20H21N3O6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)17-19(23-29-22-17)21-20(24)13-10-15(25-2)18(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24)
InChIKeyFLZGPVXSIDDDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide: A Structurally Defined 1,2,5-Oxadiazole for Specialized Procurement


N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide (CAS 1370243-61-0) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a core heterocycle substituted with a 4-ethoxyphenyl group and a 3,4,5-trimethoxybenzamide moiety . Identified as Reference Example 629 in patent US10202379, it possesses a molecular formula of C20H21N3O6 and a molecular weight of 399.4 g/mol . This compound is exclusively produced for research purposes and is not intended for therapeutic or veterinary use .

Procurement Risks of Substituting N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide Within Its Chemical Class


Substitution within the 1,2,5-oxadiazole class is not trivial, as minor structural modifications to the phenyl substituents drastically alter biological activity and selectivity. Established structure-activity relationships (SAR) demonstrate that replacing a 4-ethoxyphenyl group with a 4-chlorophenyl or 4-fluorophenyl group, or altering the benzamide moiety from trimethoxy to trifluoromethyl, can completely change a compound's binding profile [1]. For example, in the related antiplasmodial series, a shift from a 3,4-diethoxyphenyl to a 3-ethoxy-4-methoxyphenyl substitution pattern significantly influenced potency and selectivity index [2]. Therefore, generic selection of a close analog without corroborating functional data risks invalidating the intended assay or experimental model.

Quantitative Performance Benchmarks for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide


Structural Differentiation via Physicochemical Properties from Chloro- and Fluoro- Analogs

The target compound possesses a distinct molecular weight (399.4 g/mol) and formula (C20H21N3O6) compared to its closest chloro- and fluoro-phenyl analogs. The 4-chlorophenyl analog (C25H23N3O4, MW 429.5) and 4-fluorophenyl analog have different H-bond acceptor/donor profiles and lipophilicity, which are critical parameters for passive permeability and off-target binding . This differentiation makes the ethoxy-substituted compound a unique probe for exploring lipophilic pockets that are incompatible with halogenated aryl groups.

Medicinal Chemistry Physicochemical Profiling Library Design

Inferred Selectivity Advantage Based on Class-Level SAR for Antiplasmodial Activity

While direct IC50 data for the target compound is absent from the public domain, a robust class-level SAR from peer-reviewed studies indicates that the 4-ethoxyphenyl substitution on the 1,2,5-oxadiazole core is associated with high antiplasmodial potency. The closely related compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exhibited an IC50 of 0.034 µM against P. falciparum NF54 with a selectivity index of 1526 [1]. Another analog, a 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, showed an IC50 of 0.035 µM and a selectivity index of 5319 [2]. This suggests the 4-ethoxyphenyl group in the target compound may confer a similar potency and selectivity profile, distinguishing it from 4-unsubstituted or 4-halogenated analogs which show weaker or different activity profiles [1].

Antimalarial Research Structure-Activity Relationship Lead Optimization

Predicted Drug-Likeness Advantage of Trimethoxybenzamide Moiety Over Trifluoromethyl Analogs

A class-level inference can be made comparing the target compound's 3,4,5-trimethoxybenzamide moiety to the 4-(trifluoromethyl)benzamide group found in compound MD77. The related 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, which shares a similar benzamide core, complies perfectly with Lipinski's rules of five [1]. In contrast, the high lipophilicity conferred by the trifluoromethyl group can lead to poor solubility and higher off-target binding. The trimethoxybenzamide group in the target compound is predicted to offer a better balance of lipophilicity and hydrogen bonding, a critical factor for downstream in vivo studies and avoiding compound promiscuity. This differentiates it from MD77 and other trifluoromethyl-substituted oxadiazoles.

ADMET Prediction Drug-Likeness Medicinal Chemistry

Optimal Deployment Scenarios for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide in Discovery Research


SAR Probe for Parasitology Target Identification

The compound's structural alignment with the highly potent antiplasmodial 1,2,5-oxadiazole series makes it a logical tool compound for evaluating the role of the 4-ethoxyphenyl substituent in target engagement. It can be used in a panel with its chloro- and fluoro-phenyl analogs to deconvolute the pharmacophore required for inhibiting P. falciparum or related protozoan enzymes, based on the class-level SAR evidence [1].

Control Compound for STAT3-Independent Pathway Studies

Given that its 4-chlorophenyl analog MD77 is a direct STAT3 inhibitor (IC50 = 17.7 µM) [1], this compound is unlikely to have the same binding profile against the STAT3-SH2 domain. It can serve as a valuable negative control in cellular and biochemical assays designed to assess STAT3 pathway selectivity within a library of oxadiazole derivatives.

Advanced Intermediate for Physicochemical Property Profiling

With a distinct molecular formula (C20H21N3O6) and weight (399.4 g/mol) compared to common halogenated analogs [1], this compound is suitable for systematic in silico and in vitro ADMET profiling. Researchers can use it to determine the impact of exchanging a 4-ethoxyphenyl group for a 4-chlorophenyl group on critical parameters like logP, aqueous solubility, and CYP450 inhibition, guided by recent SAR findings [2].

Quote Request

Request a Quote for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.